Methyl 3-Phenylisonicotinate Methyl 3-Phenylisonicotinate
Brand Name: Vulcanchem
CAS No.: 850162-87-7
VCID: VC3279677
InChI: InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-9-12(11)10-5-3-2-4-6-10/h2-9H,1H3
SMILES: COC(=O)C1=C(C=NC=C1)C2=CC=CC=C2
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol

Methyl 3-Phenylisonicotinate

CAS No.: 850162-87-7

Cat. No.: VC3279677

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-Phenylisonicotinate - 850162-87-7

Specification

CAS No. 850162-87-7
Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
IUPAC Name methyl 3-phenylpyridine-4-carboxylate
Standard InChI InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-9-12(11)10-5-3-2-4-6-10/h2-9H,1H3
Standard InChI Key KYTMHPFNGAMHPC-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=NC=C1)C2=CC=CC=C2
Canonical SMILES COC(=O)C1=C(C=NC=C1)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

Methyl 3-phenylisonicotinate is characterized by a molecular formula of C₁₃H₁₁NO₂, with an expected molecular weight of approximately 213.23 g/mol, similar to its positional isomer methyl 2-phenylisonicotinate . The compound consists of a pyridine ring with a carboxymethyl group at the 4-position (isonicotinic position) and a phenyl group at the 3-position.

Structural Characteristics

The structure of methyl 3-phenylisonicotinate features:

  • A pyridine core (isonicotinic backbone)

  • A methyl ester group at the 4-position

  • A phenyl substituent at the 3-position

  • A nitrogen atom at position 1 of the pyridine ring

This arrangement creates a molecule with interesting electronic properties due to the interaction between the electron-withdrawing pyridine nitrogen, the ester group, and the phenyl substituent.

Physical and Chemical Properties

PropertyExpected Value/Characteristic
Physical StateCrystalline solid
Molecular Weight213.23 g/mol
Molecular FormulaC₁₃H₁₁NO₂
SolubilitySoluble in organic solvents (MeCN, MeOH, DMF)
Functional GroupsMethyl ester, pyridine, phenyl

Synthesis and Preparation Methods

Fischer Esterification Followed by Arylation

A viable synthetic pathway would involve Fischer esterification of 3-bromoisonicotinic acid to form methyl 3-bromoisonicotinate, followed by Suzuki-Miyaura cross-coupling with phenylboronic acid or its derivatives. This approach is analogous to the synthesis of butyl 2-bromoisonicotinate described in the literature .

Direct Coupling Approach

Another approach might involve the direct coupling of methyl isonicotinate with a suitable phenylating agent to introduce the phenyl group at the 3-position. The Suzuki-Miyaura cross-coupling reaction is particularly useful for this purpose, as demonstrated for similar compounds in the literature .

Suzuki-Miyaura Coupling Conditions

Reaction ComponentTypical Conditions
CatalystPd(PPh₃)₄ (1 mol%)
BaseCs₂CO₃ (1.4 equiv.)
SolventDMF
Temperature80°C
Reaction Time24 hours
Boronic Acid:Substrate Ratio1.2:1

These conditions have been reported to work effectively for similar coupling reactions in related compounds .

Comparison with Positional Isomers

Structural Comparison with Methyl 2-Phenylisonicotinate

While methyl 3-phenylisonicotinate and methyl 2-phenylisonicotinate share the same molecular formula (C₁₃H₁₁NO₂) and similar molecular weight (213.23 g/mol), the position of the phenyl group creates distinct differences in electronic distribution and potential reactivity .

FeatureMethyl 3-PhenylisonicotinateMethyl 2-Phenylisonicotinate
Phenyl Position3-position of pyridine ring2-position of pyridine ring
Electronic EffectsLess steric hindrance with N atomGreater steric interaction with N atom
CAS NumberNot specified in references4634-14-4
DocumentationLimited in current literatureMore extensively documented

Research Methodology Considerations

Characterization Techniques

For comprehensive characterization of methyl 3-phenylisonicotinate, several analytical techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS) for molecular weight confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • X-ray crystallography for definitive structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

Biological Evaluation Methods

Based on protocols used for similar compounds, biological evaluation could include:

  • Agar well diffusion assay for preliminary antimicrobial screening

  • Micro-broth dilution method for determining minimum inhibitory concentrations

  • Molecular docking studies to evaluate binding to target proteins

  • Structure-activity relationship (SAR) studies comparing different substitution patterns

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